N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S2/c1-13-7-8-14(11-16(13)19)20-17(22)12-15-5-2-3-9-21(15)26(23,24)18-6-4-10-25-18/h4,6-8,10-11,15H,2-3,5,9,12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELJPDNTXXEWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN3O4S2 |
| Molecular Weight | 490.0 g/mol |
| CAS Number | 898414-24-9 |
Antimicrobial Activity
Research indicates that derivatives of thiophene and similar compounds exhibit significant antimicrobial properties. In particular, studies have shown that compounds with a similar structure to this compound demonstrate potent activity against various pathogens.
- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds have been reported as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .
- Mechanism of Action : The mechanism involves the inhibition of biofilm formation and direct bactericidal activity, which is crucial for treating infections caused by biofilm-forming bacteria .
Anticancer Activity
The compound's structural motifs suggest potential anticancer properties, particularly through pathways that inhibit tumor growth:
- Cell Viability : Similar compounds have shown effectiveness in reducing cell viability in glioma cells by inducing apoptosis and necroptosis while sparing normal astrocytes .
- Target Pathways : The inhibition of critical signaling pathways such as AMPK, AKT, and mTORC1/C2 has been observed, indicating a multifaceted approach to cancer treatment .
Case Study 1: Antimicrobial Evaluation
A series of studies evaluated the antimicrobial efficacy of thiophene-based derivatives, including those similar to this compound. The results indicated a strong correlation between structural modifications and increased potency against Gram-positive bacteria.
Case Study 2: Anticancer Mechanisms
In vitro studies demonstrated that related compounds effectively inhibited glioma cell proliferation through multiple mechanisms, including cell cycle arrest and activation of apoptotic pathways. Such findings highlight the potential for further development into therapeutic agents for cancer treatment .
Scientific Research Applications
Antimicrobial Activity
One of the primary applications of N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is its antimicrobial activity. Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial effects against a range of pathogens.
Case Study: Antibacterial Efficacy
In a study evaluating various derivatives, this compound demonstrated synergistic effects when combined with established antibiotics like Ciprofloxacin and Ketoconazole. The minimum inhibitory concentration (MIC) values were notably low, indicating potent antibacterial activity .
| Compound | MIC (µg/mL) | Synergistic Partner |
|---|---|---|
| This compound | 0.22 - 0.25 | Ciprofloxacin, Ketoconazole |
This suggests that this compound could be a promising candidate for developing new antibacterial therapies, particularly in treating resistant strains of bacteria.
Therapeutic Potential
The compound's structure suggests potential interactions with biological targets involved in various diseases. Its piperidine ring and thiophene sulfonamide moiety may facilitate binding to specific receptors or enzymes, making it a candidate for further pharmacological exploration.
Case Study: G Protein-Coupled Receptors
Research indicates that compounds with similar structures can modulate G protein-coupled receptors (GPCRs), which are critical in numerous physiological processes and disease states. The acylation and prenylation of such compounds enhance their interaction with GPCRs, potentially leading to novel therapeutic agents .
Synthesis and Derivative Development
The synthesis of this compound has been explored in various chemical studies. The palladium-catalyzed carbonylative synthesis methods have been particularly effective for creating acylsulfonamides, which are structurally related to this compound. This method allows for the efficient production of diverse derivatives that may exhibit enhanced biological activities .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-(2-Chloro-4-methylphenyl)-2-(4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl)acetamide
- Molecular Weight : 409.89 g/mol
- Key Substituents: Thieno[3,2-d]pyrimidin-4-one core, 2-chloro-4-methylphenyl.
- The chloro-methylphenyl group is structurally analogous but positioned at the 2- and 4-positions instead of 3- and 4-positions, which may alter steric and electronic interactions .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Molecular Weight : 390.26 g/mol
- Key Substituents : Dichlorophenyl, pyrazol-4-yl.
- Comparison: The dichlorophenyl group enhances lipophilicity compared to the mono-chloro substituent in the target compound. The pyrazole ring may confer coordination ability, similar to the acetamide group in the target compound.
DFL20656 (B1 Receptor Ligand)
- Key Substituents : Imidazole, methoxybenzyl, tetrahydrofuran.
- Comparison : DFL20656’s imidazole and methoxybenzyl groups contrast with the target’s thiophene sulfonyl group. The methoxy group may enhance solubility, while the tetrahydrofuran moiety introduces conformational rigidity, differing from the piperidine flexibility in the target compound .
U-48800 (Opioid Analog)
- Key Substituents: Dichlorophenyl, dimethylaminocyclohexyl.
- Comparison: U-48800’s dimethylaminocyclohexyl group contributes to opioid receptor affinity, a feature absent in the target compound. The dichlorophenyl group increases lipophilicity, whereas the target’s chloro-methylphenyl may offer balanced polarity .
Q & A
Q. Q: What are the standard synthetic protocols for preparing N-(3-chloro-4-methylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide?
A: The synthesis typically involves:
- Step 1: Formation of the piperidin-2-ylacetamide core via coupling reactions, such as DCC-mediated amidation between 3-chloro-4-methylaniline and a piperidine-derived carboxylic acid .
- Step 2: Sulfonation of the piperidine ring using thiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the thiophen-2-ylsulfonyl group .
- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
Key characterization tools include ¹H/¹³C NMR (to confirm substitution patterns), FT-IR (amide C=O stretch at ~1650 cm⁻¹), and HRMS for molecular weight validation .
Advanced Synthetic Challenges
Q. Q: How can researchers optimize reaction yields for the sulfonation step, which often shows variability?
A: Yield optimization requires:
- Solvent Selection: Use anhydrous dichloromethane or DMF to minimize side reactions (e.g., hydrolysis of sulfonyl chloride) .
- Temperature Control: Maintain 0–5°C during sulfonyl chloride addition to reduce undesired dimerization .
- Catalysis: Add catalytic DMAP (4-dimethylaminopyridine) to enhance reactivity of the piperidine nitrogen .
Contradictory reports on ideal conditions (e.g., DMF vs. THF) suggest systematic screening for each substrate .
Structural Confirmation and Conformational Analysis
Q. Q: What advanced techniques resolve conformational ambiguities in the piperidine ring and sulfonyl group orientation?
A:
- X-ray Crystallography: Provides definitive bond angles and torsional parameters. For example, related compounds show dihedral angles of 54.8°–77.5° between aromatic and piperidine planes, influenced by steric repulsion .
- Dynamic NMR: Detects restricted rotation of the sulfonyl group (e.g., coalescence temperature studies in DMSO-d₆) .
- DFT Calculations: Compare experimental NMR shifts with computed values (B3LYP/6-31G*) to validate preferred conformers .
Pharmacological Profiling
Q. Q: What methodologies are used to study this compound’s interaction with biological targets?
A:
- Biochemical Assays: Competitive binding studies (e.g., fluorescence polarization) against enzymes like cyclooxygenase-2 (COX-2), given structural similarity to known COX-2 inhibitors .
- Molecular Docking: Use AutoDock Vina with PDB structures (e.g., 5KIR for sulfonamide-binding proteases) to predict binding modes .
- ADMET Prediction: SwissADME or ProTox-II for bioavailability and toxicity profiling, focusing on sulfonamide-related hepatotoxicity risks .
Data Contradictions in Bioactivity
Q. Q: How should researchers address discrepancies in reported antimicrobial activity across similar sulfonamide derivatives?
A: Contradictions often arise from:
- Assay Variability: Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) .
- Structural Nuances: Minor substitutions (e.g., thiophene vs. benzene sulfonyl groups) alter logP and membrane permeability .
Resolution Strategy:- Standardize testing using CLSI guidelines.
- Perform head-to-head comparisons with structurally defined analogs .
Stability and Degradation Pathways
Q. Q: What are the critical stability concerns for long-term storage of this compound?
A:
- Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis in aqueous buffers (pH < 3 or > 10). Stability is enhanced in anhydrous DMSO or lyophilized form .
- Photodegradation: Thiophene sulfonyl groups may undergo photo-oxidation. Store in amber vials under nitrogen .
- Analytical Monitoring: Use HPLC-PDA (e.g., C18 column, acetonitrile/water + 0.1% TFA) to track degradation products over time .
Advanced Structure-Activity Relationship (SAR) Exploration
Q. Q: How can SAR studies rationalize the impact of the 3-chloro-4-methylphenyl group on bioactivity?
A:
- Electron-Withdrawing Effects: The chloro group increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., cysteine thiols in enzyme active sites) .
- Steric Effects: The 4-methyl group may improve hydrophobic packing in target pockets, as seen in analogs with IC₅₀ shifts from 12 nM to 3 nM upon methyl introduction .
- Comparative Studies: Synthesize analogs with halogens (Br, F) or methyl replacements to isolate electronic vs. steric contributions .
Computational Modeling for Reaction Mechanism Elucidation
Q. Q: How can DFT calculations clarify the mechanism of sulfonation side reactions?
A:
- Transition State Analysis: Calculate energy barriers for sulfonyl chloride attack on piperidine (B3LYP/6-311++G** level) to identify competing pathways (e.g., N-sulfonation vs. O-sulfonation) .
- Solvent Effects: Include PCM models for DMF or THF to simulate solvation’s role in stabilizing intermediates .
- Kinetic Isotope Studies: Compare computed H/D isotope effects with experimental data to validate mechanisms .
Analytical Challenges in Impurity Profiling
Q. Q: What impurities are commonly observed in synthesized batches, and how are they characterized?
A:
- Major Impurities:
- Unreacted Thiophene-2-sulfonyl chloride (detected via LC-MS, m/z 195).
- Di-sulfonated Byproducts (e.g., N,N-disubstituted piperidine, confirmed by ¹H NMR splitting patterns) .
- Mitigation:
- Use scavenger resins (e.g., trisamine) to quench excess sulfonyl chloride .
- Optimize reaction stoichiometry (1.2:1 sulfonyl chloride:piperidine) .
Advanced Spectroscopic Techniques
Q. Q: How does 2D NMR (e.g., NOESY, HSQC) resolve ambiguities in regiochemistry?
A:
- NOESY: Correlates spatial proximity between the thiophene sulfonyl proton and piperidine H-2, confirming sulfonation at N-1 .
- HSQC: Links ¹H signals to ¹³C shifts, distinguishing between acetamide carbonyl (δC ~170 ppm) and sulfonyl groups (δC ~55 ppm for piperidine C-1) .
- 19F NMR (if applicable): For fluorinated analogs, confirms absence of fluorine migration during synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
